1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile
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Overview
Description
1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C₁₁H₉ClFN and a molecular weight of 209.65 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a 3-chloro-4-fluorophenyl group and a carbonitrile group. It is a useful research chemical and has applications in various scientific fields .
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, the compound can be synthesized using coupling reactions like the Suzuki–Miyaura coupling.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways.
Industry: The compound can be used in the production of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. Generally, the compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)cyclobutane-1-carbonitrile: This compound has a similar structure but may have different chemical properties and applications.
Cyclobutanecarbonitrile, 1-(3-chloro-4-fluorophenyl)-3-oxo-: This compound has an additional oxo group, which can affect its reactivity and applications.
Properties
Molecular Formula |
C11H9ClFN |
---|---|
Molecular Weight |
209.65 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9ClFN/c12-9-6-8(2-3-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |
InChI Key |
OPQRRLSYKRTTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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